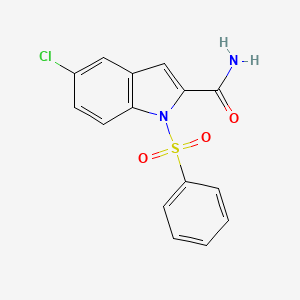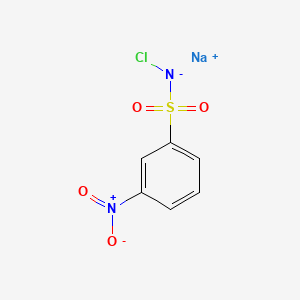
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry as antimicrobial agents. This compound is characterized by the presence of a nitro group, a chloro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide typically involves the nitration of chlorobenzene followed by sulfonation and subsequent chlorination. The nitration of chlorobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group to the benzene ring. The sulfonation step involves the reaction of the nitro-chlorobenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group. Finally, the chlorination step is performed using sodium hypochlorite to introduce the chloro group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The sulfonamide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: 3-amino-N-sodiobenzene-1-sulfonamide.
Reduction: 3-nitro-N-sodiobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as an antimicrobial agent in the treatment of bacterial infections.
Industry: Used in the production of dyes and pigments due to its ability to introduce functional groups to aromatic compounds.
Mechanism of Action
The mechanism of action of N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid, a substrate for bacterial folic acid synthesis. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The molecular targets include dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway.
Comparison with Similar Compounds
Similar Compounds
1-chloro-3-nitrobenzene: Similar structure but lacks the sulfonamide group.
3-nitrobenzene-1-sulfonamide: Similar structure but lacks the chloro group.
N-chloro-N-sodiobenzene-1-sulfonamide: Similar structure but lacks the nitro group.
Uniqueness
N-chloro-3-nitro-N-sodiobenzene-1-sulfonamide is unique due to the presence of all three functional groups (nitro, chloro, and sulfonamide) on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H4ClN2NaO4S |
|---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
sodium;chloro-(3-nitrophenyl)sulfonylazanide |
InChI |
InChI=1S/C6H4ClN2O4S.Na/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11;/h1-4H;/q-1;+1 |
InChI Key |
GXAOKMSDVMGYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[N-]Cl)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13726977.png)
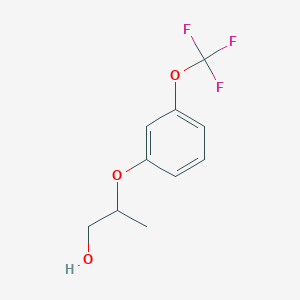

![2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)

![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
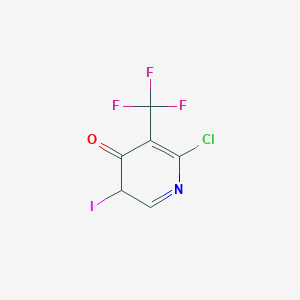
![Methyl 2-(6-(1-bromo-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727019.png)
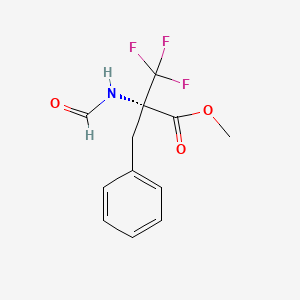


![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)
![4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13727046.png)
